molecular formula C7H9ClFNO B7776581 1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride

1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride

Cat. No.: B7776581
M. Wt: 177.60 g/mol
InChI Key: MDDKNIKXRXSOKV-UHFFFAOYSA-M
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Description

1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride is a chemical compound with the molecular formula C7H9ClFNO. It is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and pesticides . The compound is characterized by the presence of an ammoniooxy group attached to a fluorobenzene ring, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride typically involves the reaction of 3-fluorobenzyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the ammoniooxy derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride involves its interaction with specific molecular targets. The ammoniooxy group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride: Similar structure but with a trifluoromethyl group instead of a fluorine atom.

    1-[(Ammoniooxy)methyl]-4-fluorobenzene chloride: Similar structure but with the ammoniooxy group attached to the para position.

Uniqueness

1-[(Ammoniooxy)methyl]-3-fluorobenzene chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom at the meta position influences the electronic properties of the compound, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

(3-fluorophenyl)methoxyazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDKNIKXRXSOKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CO[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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